molecular formula C5H3F3N2O B1386526 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1001020-14-9

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1386526
M. Wt: 164.09 g/mol
InChI Key: SDTPLGPGUPPHCY-UHFFFAOYSA-N
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Description

Trifluoromethyl groups (CF3) are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups and pyrazole rings would consist of a 5-membered ring with three carbon atoms and two nitrogen atoms, with a trifluoromethyl group attached .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It has been used in the trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A new series of compounds containing 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde demonstrated potential as antimicrobial agents, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest possible pharmaceutical applications in combating bacterial and fungal infections (Bhat et al., 2016).

Synthesis and Structural Analysis

  • Novel 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes have been synthesized using the Vilsmeier-Haack reagent. The structures of these compounds were confirmed by various spectroscopic methods and X-ray crystallography, underscoring their importance in the field of organic chemistry (Hu et al., 2010).

Novel Fluorinated Derivatives

  • Efficient synthesis methods have been developed for multifluorinated pyrazolone-5-one derivatives, including those with 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. These techniques emphasize eco-friendly conditions and highlight the compound's relevance in creating novel fluorinated materials (Gadakh et al., 2010).

Bioactive Schiff Bases

  • Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, were synthesized and shown to have selective antimicrobial activities. This indicates potential applications in developing bioactive materials (Hamed et al., 2020).

Heterocycle Synthesis

  • The compound was used as a precursor in synthesizing novel heterocycles, demonstrating its utility in organic synthesis and the creation of diverse chemical structures (Baashen et al., 2017).

Fluorescent Dyes

  • 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives have been utilized in the synthesis of highly fluorescent dyes with rigid pyrazoolympicene backbones. These compounds exhibit bright fluorescence in solution and potential applications in sensing acidic environments (Wrona-Piotrowicz et al., 2022).

Anticonvulsant and Analgesic Studies

  • Pyrazole analogues derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed potent anticonvulsant and analgesic activities, suggesting their potential therapeutic applications (Viveka et al., 2015).

Future Directions

Trifluoromethyl-containing compounds are expected to continue to play a significant role in the development of new pharmaceuticals and agrochemicals. Many novel applications of trifluoromethyl-containing compounds are expected to be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTPLGPGUPPHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651739
Record name 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

CAS RN

1001020-14-9
Record name 3-(Trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001020-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Dai, WK Miao, SS Wu, X Qin… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C12H10F3N3O2, the dihedral angle between the phenyl and pyrazole rings is 96.6 (3). In the crystal, pairs of O—H⋯N hydrogen bonds link the molecules, …
Number of citations: 8 scripts.iucr.org
H Dai, YF Shen, J Chen, HL Chen… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C15H13ClF3N3O3, the pyrazole and benzene rings form a dihedral angle of 77.6 (3). In the crystal, molecules related by translation along the a axis are linked into …
Number of citations: 4 scripts.iucr.org
H Dai, S Li, KP Luo, JX Fang, YJ Shi - Acta Crystallographica Section …, 2012 - scripts.iucr.org
In the title compound, C16H11Cl2F3N4OS2, the benzene ring and the thiazole ring make dihedral angles of 83.2 (3) and 78.3 (3)°, respectively, with the pyrazole ring. The crystal …
Number of citations: 1 scripts.iucr.org
H Dai, PF Zhu, YJ Zhu, JX Fang, YJ Shi - … Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C18H13Cl2F3N4O2, the intramolecular distance between the centroids of the benzene and pyridine rings is 3.953 (3) Å, and the trifluoromethyl group is rotationally …
Number of citations: 7 scripts.iucr.org
N Medishetti, A Kale, JB Nanubolu… - Synthetic …, 2020 - Taylor & Francis
A simple and straightforward protocol has been accomplished for synthesis of pyrazolo[3,4-b]pyridines by reacting 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1) …
Number of citations: 5 www.tandfonline.com
AA Magda, NI Abdel-Aziz, AM Alaa, AS El-Azab… - Bioorganic & medicinal …, 2012 - Elsevier
New pyrazole and pyrazoline derivatives have been synthesized and their ability to inhibit ovine COX-1/COX-2 isozymes was evaluated using in vitro cyclooxygenase (COX) inhibition …
Number of citations: 165 www.sciencedirect.com
S Bhavanarushi, ZB Luo, G Bharath… - Journal of …, 2020 - Wiley Online Library
This paper investigates the seismic and collapse performance of shape memory alloy (SMA) braced steel frame structures considering the effects of various brace design parameters …
Number of citations: 7 onlinelibrary.wiley.com
SP Ivonin, BB Kurpil', OO Grygorenko… - Heterocyclic …, 2014 - degruyter.com
Reaction of hydrazones derived from ketones bearing an acceptor substituent adjacent to the carbonyl group (α,α,α-trifluoroacetone and ethyl pyruvate) with Vilsmeier-Haack reagent …
Number of citations: 4 www.degruyter.com
JP Soni, M Kadagathur… - Asian Journal of Organic …, 2021 - Wiley Online Library
The first organic azide (phenyl azide) was synthesized in 1864 and since then, its structure, syntheses, and applications have reaped extreme attention from chemists across the globe. …
Number of citations: 7 onlinelibrary.wiley.com
AA Magda, NI Abdel-Aziz, AM Alaa, AS El-Azab… - Bioorganic & medicinal …, 2011 - Elsevier
New arylhydrazone derivatives and a series of 1,5-diphenyl pyrazoles were designed and synthesized from 1-(4-chlorophenyl)-4,4,4-trifuorobutane-1,3-dione 1. The newly synthesized …
Number of citations: 175 www.sciencedirect.com

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